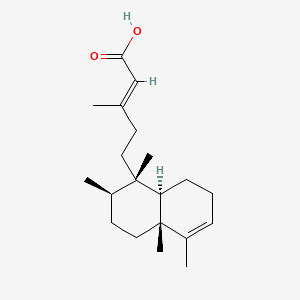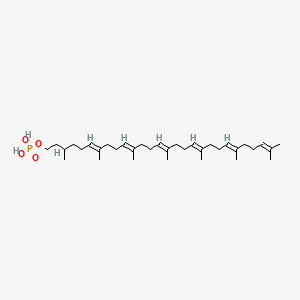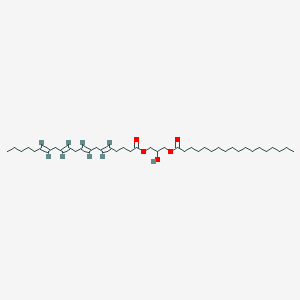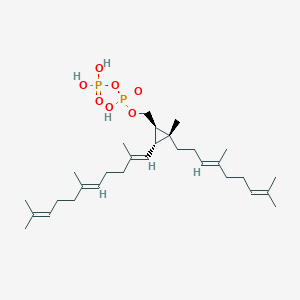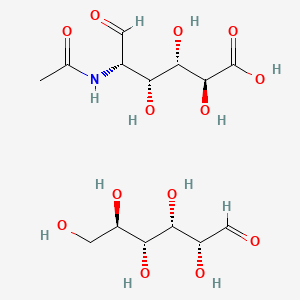
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is a type of glycopolymer, which is a polymer consisting of glucose and N-acetylaminomannuronic acid units. . These polymers are known for their biocompatibility, biodegradability, and unique chemical properties, making them suitable for a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal typically involves the polymerization of glucose and N-acetylaminomannuronic acid monomers. One common method is the chemoenzymatic process, which uses enzymes to catalyze the polymerization reaction. This method allows for regioselective functional group transformation, converting glucose to a polymerizable monomer in high yield . The reaction conditions often involve mild temperatures and neutral pH to maintain the stability of the monomers and the resulting polymer.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous chemoenzymatic processes. These processes are designed to be efficient and scalable, allowing for the production of large quantities of the polymer. The use of enzymes in the production process reduces the need for harsh chemicals and minimizes environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the polymer’s properties and enhance its functionality for specific applications.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can introduce carboxyl groups, while reduction reactions can convert carbonyl groups to hydroxyl groups .
Scientific Research Applications
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex glycopolymer structures.
Biology: Employed in the development of biosensors and bioadhesives due to its biocompatibility.
Medicine: Utilized in drug delivery systems and tissue engineering for its biodegradability and non-toxicity.
Industry: Applied in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal involves its interaction with biological molecules and cells. The polymer can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, facilitating its use in drug delivery and tissue engineering . The molecular targets and pathways involved in its action include cell surface receptors and intracellular signaling pathways that regulate cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Chitosan: A natural amino polysaccharide with similar biocompatibility and biodegradability properties.
Alginate: A polysaccharide derived from brown algae, used in similar biomedical applications.
Hyaluronic Acid: A naturally occurring polysaccharide with applications in tissue engineering and drug delivery.
Uniqueness
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is unique due to its specific combination of glucose and N-acetylaminomannuronic acid units, which provide distinct chemical and physical properties. Its ability to undergo various chemical modifications and its biocompatibility make it a versatile material for a wide range of applications .
Properties
CAS No. |
56727-45-8 |
|---|---|
Molecular Formula |
C14H25NO13 |
Molecular Weight |
415.35 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C8H13NO7.C6H12O6/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16;7-1-3(9)5(11)6(12)4(10)2-8/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16);1,3-6,8-12H,2H2/t4-,5-,6+,7+;3-,4+,5+,6+/m10/s1 |
InChI Key |
GUKLOATZYQCTPY-BCTHCHKHSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O.C(C(C(C(C(C=O)O)O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O.C(C(C(C(C(C=O)O)O)O)O)O |
Key on ui other cas no. |
56727-45-8 |
Synonyms |
glucose-N-acetylaminomannuronic acid polymer |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230902.png)
![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)
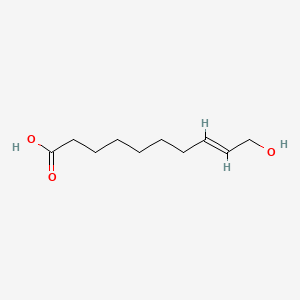
![(1R,2R,5E,10R,11R,12R,16S)-2-Hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1230908.png)

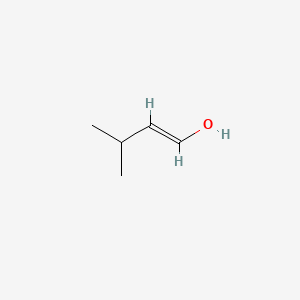
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1230915.png)
